molecular formula C13H8F3NO B8697544 2-(trifluoromethyl)-10H-phenoxazine CAS No. 2069-57-0

2-(trifluoromethyl)-10H-phenoxazine

Cat. No.: B8697544
CAS No.: 2069-57-0
M. Wt: 251.20 g/mol
InChI Key: PUALOBSOZHBNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-10H-phenoxazine is a versatile phenoxazine-based compound of high interest in advanced chemical and pharmaceutical research. The core 10H-phenoxazine scaffold is recognized as one of the most reactive radical transfer agents known, making it a highly valuable building block in the development of new synthetic methodologies . Its strong electron-donating capability positions it as a promising organic photoredox catalyst, with reduction potentials that can rival those of transition-metal catalysts, useful in applications such as dye-sensitized solar cells . In medicinal chemistry, the phenoxazine structure is a privileged scaffold with demonstrated therapeutic potential . The introduction of a trifluoromethyl group, a common strategy in drug design, can significantly influence a molecule's properties by enhancing its metabolic stability, membrane permeability, and binding affinity . This makes this compound a valuable precursor or model compound for investigating new bioactive agents, including antifungals derived from analogous heterocyclic systems . Researchers also utilize this compound and its derivatives in materials science, particularly in the creation of organic battery cathode materials and as chemosensors . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2069-57-0

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-(trifluoromethyl)-10H-phenoxazine

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H

InChI Key

PUALOBSOZHBNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Trifluoromethyl 10h Phenoxazine

Established Synthetic Pathways for 2-(trifluoromethyl)-10H-phenoxazine

The synthesis of this compound has been approached through several key methodologies, each offering distinct advantages in terms of efficiency, scalability, and environmental impact.

O2-Mediated Dehydrogenative Phenoxazination Approaches

A highly sustainable and efficient method for the synthesis of phenoxazines involves the O2-mediated dehydrogenative phenoxazination of phenols. d-nb.infoacs.orgnih.gov This approach represents a green chemistry alternative to traditional methods that often rely on harsh reagents and complex procedures. The reaction proceeds under an oxygen atmosphere, utilizing the smallest chalcogen, oxygen, to facilitate the cyclization. d-nb.infoacs.org

In a typical procedure, a substituted phenol (B47542) is reacted in the presence of an appropriate aniline (B41778) derivative. The reaction is often catalyzed by an organic system that activates molecular oxygen, which in turn oxidizes the aniline component. nih.gov This process allows for the direct construction of the C-N bond, forming the phenoxazine (B87303) ring system in an atom-economical fashion. nih.gov For the synthesis of this compound, this would involve the coupling of a phenol with an aniline bearing a trifluoromethyl group at the desired position. A study demonstrated the synthesis of this compound from 2-(2-iodophenoxy)aniline (B1452181) in an 80% yield after purification. d-nb.info

The scope of this methodology is broad, accommodating a variety of functional groups on both the phenol and aniline starting materials. acs.org This versatility makes it a powerful tool for generating a diverse library of phenoxazine derivatives.

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of the phenoxazine core. These methods typically involve the intramolecular cyclization of a pre-functionalized diaryl ether or amine.

One established route involves the palladium-catalyzed cyclization of 2-(2-iodophenoxy)aniline. d-nb.info In this reaction, a palladium catalyst, such as Pd2(dba)3, in combination with a suitable phosphine (B1218219) ligand like DPPF, facilitates the intramolecular C-N bond formation. The reaction is typically carried out at elevated temperatures in a solvent like toluene (B28343) with a base such as NaOtBu. d-nb.info This strategy has been successfully employed to synthesize this compound.

The development of palladium-catalyzed methods has also enabled the synthesis of related trifluoromethyl-containing heterocycles, such as α-trifluoromethyl benzylic amines and 2-trifluoromethylquinolines, highlighting the versatility of palladium catalysis in incorporating the trifluoromethyl moiety. nih.govduke.edursc.org

Microwave-Assisted Syntheses for Analogous Trifluoromethylated Phenoselenazines

While not a direct synthesis of the phenoxazine, the microwave-assisted synthesis of the analogous 2-(trifluoromethyl)-10H-phenoselenazine offers valuable insights into rapid and efficient synthetic strategies for related heterocyclic systems. scielo.brnih.govscielo.br Phenoselenazines are structurally similar to phenoxazines, with selenium replacing the oxygen atom.

This methodology utilizes microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating. scielo.brorganic-chemistry.orgbeilstein-journals.orgmdpi.com A study on the synthesis of 2-(trifluoromethyl)-10H-phenoselenazine employed a double cross-coupling reaction catalyzed by CuO nanoparticles under microwave irradiation. scielo.brnih.gov Although the yields were moderate (52%), the reaction time was established at a mere 20 minutes, showcasing the efficiency of this approach. scielo.br

The use of microwave assistance has been widely adopted for the synthesis of various heterocyclic compounds, including triazolothiadiazoles and pyrazolo[1,5-a] acs.orgscielo.brnih.govtriazines, further demonstrating its potential for the rapid construction of complex molecular architectures. scielo.brsemanticscholar.org

Derivatization Strategies of the this compound Scaffold

The this compound core serves as a versatile platform for further functionalization, allowing for the fine-tuning of its electronic and steric properties for specific applications.

N10-Substitution Reactions and their Influence on Molecular Architecture

Alkylation and arylation are common N10-substitution strategies. For instance, the reaction of a phenoxazine with an alkyl halide or an aryl halide in the presence of a base can lead to the corresponding N-alkylated or N-arylated product. The introduction of different substituents at the N10-position can influence the dihedral angle of the phenoxazine ring system, affecting its planarity and, consequently, its electronic properties. nih.govsemanticscholar.org For example, N-methylation of a dinitrophenoxazine derivative was shown to proceed in high yield (80%), likely due to the increased nucleophilicity of the N-alkyl amino group. nih.govsemanticscholar.org

The nature of the N10-substituent can also dictate the reactivity of other positions on the phenoxazine ring.

Functionalization at Peripheral Sites of the Phenoxazine Ring System

Beyond N10-substitution, the peripheral aromatic rings of the phenoxazine scaffold offer multiple sites for further functionalization. The introduction of additional substituents can be achieved through various electrophilic and nucleophilic aromatic substitution reactions.

The directing effects of the existing trifluoromethyl group and the heteroatoms of the phenoxazine core guide the regioselectivity of these reactions. For instance, in dinitrophenoxazine systems, one nitro group can be selectively displaced by a nucleophile like butylamine. nih.govsemanticscholar.org The position of this displacement is influenced by the electronic nature of the other substituents on the ring.

The ability to introduce a variety of functional groups at peripheral sites is crucial for developing phenoxazine-based molecules with tailored properties for applications in materials science and medicinal chemistry. nih.gov The functionalization of related heterocyclic systems, such as pyrroles using trifluoromethyl vinyl N-triftosylhydrazones, demonstrates the ongoing development of novel methods for introducing complex functionalities onto aromatic rings. researchgate.net

Elucidation of Reaction Mechanisms for this compound Formation and Subsequent Transformations

The construction of the phenoxazine ring system and its further functionalization involve a variety of reaction types, each with a distinct mechanistic course. Key methodologies include transition metal-catalyzed cross-coupling reactions for the initial ring formation and radical-mediated pathways for subsequent transformations.

Formation Mechanisms

The synthesis of this compound typically involves the formation of a diaryl ether and a diaryl amine linkage in a single heterocyclic framework. Plausible mechanistic pathways for this process are rooted in established synthetic protocols such as the Ullmann condensation and the Buchwald-Hartwig amination.

A likely approach for the synthesis involves the palladium-catalyzed intramolecular cyclization of a 2-(2-iodophenoxy)aniline precursor. The mechanism for this transformation is believed to follow a typical Buchwald-Hartwig amination cycle. The key steps involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl iodide bond of the precursor.

Amine Coordination and Deprotonation: The amine moiety of the precursor coordinates to the palladium(II) center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the phenoxazine ring and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Alternatively, a copper-catalyzed Ullmann-type condensation represents another viable pathway. While a detailed study for the trifluoromethyl derivative is not extensively documented, a plausible mechanism can be inferred from related transformations. This would likely involve the reaction of an aminophenol with a suitably activated aryl halide in the presence of a copper catalyst. The mechanism is generally thought to proceed through the formation of a copper(I) phenoxide or amide, which then undergoes nucleophilic aromatic substitution.

A detailed mechanistic study on the synthesis of the analogous 2-(trifluoromethyl)-10H-phenoselenazine via a CuO-nanoparticle-catalyzed double cross-coupling reaction provides valuable insight. nih.govresearchgate.netscielo.br This reaction between a bis-aniline-diselenide and a 1,2-dihalobenzene suggests a pathway that could be analogous for the oxygen-containing counterpart. The proposed mechanism involves the formation of C-Se and C-N bonds, and a similar sequence could be envisioned for C-O and C-N bond formation in the synthesis of this compound. nih.govresearchgate.netscielo.br

Table 1: Key Mechanistic Steps in Plausible Formation Pathways of this compound

Mechanistic PathwayKey IntermediatesCatalyst SystemDriving Force
Buchwald-Hartwig Amination Palladium(II)-amido complexPd(0) with phosphine ligandsFormation of stable C-N bond and regeneration of Pd(0)
Ullmann Condensation Copper(I) phenoxide/amideCopper(I) or Copper(II) saltsNucleophilic aromatic substitution on an activated aryl halide

Subsequent Transformations: A Look into Radical-Mediated Reactions

Once formed, this compound can undergo further chemical transformations. One documented example is the O2-mediated dehydrogenative phenoxazination of phenols. nih.gov This reaction highlights the ability of the phenoxazine core to participate in radical-mediated processes.

The proposed mechanism for this transformation is initiated by the exposure of this compound to molecular oxygen, which leads to the formation of a persistent and neutral N-centered radical. nih.gov This radical species is a key intermediate that can then engage in further reactions. In the presence of a phenol, this N-centered radical can be intercepted to form a new C-N bond, leading to the phenoxazination of the phenol. nih.gov This reactivity underscores the electronic properties of the phenoxazine nucleus and its susceptibility to oxidation to form stable radical intermediates. The trifluoromethyl group, being strongly electron-withdrawing, can influence the stability and reactivity of these radical species.

Table 2: Mechanistic Details of a Subsequent Transformation of this compound

Reaction TypeKey IntermediateReagentsMechanistic Feature
Dehydrogenative Phenoxazination Neutral N-centered phenoxazine radicalO2, PhenolFormation of a stable radical species that drives the C-N bond formation

Advanced Spectroscopic and Structural Characterization of 2 Trifluoromethyl 10h Phenoxazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity verification of 2-(trifluoromethyl)-10H-phenoxazine derivatives. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are influenced by their local electronic environment. pdx.edu For phenoxazine (B87303) derivatives, aromatic protons typically appear in the downfield region of the spectrum. chemicalbook.comresearchgate.net The integration of these signals corresponds to the number of protons, aiding in structural assignment. huji.ac.il

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. youtube.com The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atoms and the presence of electron-withdrawing or electron-donating groups. pdx.eduyoutube.com For instance, the carbon atom attached to the trifluoromethyl group (CF₃) exhibits a characteristic signal due to the strong deshielding effect of the fluorine atoms. chemicalbook.com Quaternary carbons, those without any attached protons, typically show signals of lower intensity. youtube.com

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is particularly valuable. Fluorine is a highly sensitive nucleus with a wide chemical shift range, which makes it an excellent probe for studying molecular structure and environment. huji.ac.ilnih.gov The chemical shift of the CF₃ group is sensitive to changes in the electronic environment, and its signal can be used to confirm the presence and integrity of this crucial functional group. nih.govrsc.orgnih.gov The coupling between fluorine and adjacent protons or carbons can also provide valuable structural information. huji.ac.il

The purity of the synthesized derivatives can be assessed by the absence of extraneous peaks in the NMR spectra. The sharp, well-resolved signals characteristic of a pure compound contrast with the presence of multiple, smaller peaks that would indicate impurities. rsc.org

Table 1: Representative NMR Data for Phenoxazine and Phenothiazine (B1677639) Derivatives This table provides examples of NMR data for related compounds to illustrate typical chemical shift ranges.

Compound/Fragment Nucleus Chemical Shift (δ, ppm) Multiplicity/Coupling Constant (J, Hz) Solvent/Reference
Phenyl(trifluoromethyl)sulfane ¹⁹F -42.77 s CDCl₃
4-(tert-butylphenyl)(trifluoromethyl)sulfane ¹⁹F -42.99 s CDCl₃
10-(5-methoxy-1-methyl-1H-indol-3-yl)-10H-phenoxazine ¹³C 145.40, 141.88, 140.69, 133.95, 131.53, 130.54, 129.39, 128.38, 127.98, 127.40, 127.01, 126.96, 126.75, 126.62, 122.92, 121.45, 119.86, 119.52, 115.76, 114.12 - DMSO-d₆
1-Propanol ¹³C < 77 - CDCl₃

Data sourced from multiple references to show typical values. youtube.comrsc.orgrsc.orgrsc.org

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly effective for confirming the elemental composition.

In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. For 2-(trifluoromethyl)phenothiazine (B42385), a closely related sulfur analog of the target compound, the molecular weight is 267.270 g/mol . nist.govnist.gov The presence of a peak at this specific mass-to-charge ratio (m/z) confirms the identity of the molecule. HRMS can provide highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the exact molecular formula. rsc.orgrsc.org

The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that is characteristic of the compound's structure. The fragmentation pattern of phenoxazine derivatives often involves the cleavage of the side chains attached to the nitrogen atom of the central ring system. researchgate.net The stability of the tricyclic phenoxazine core often results in it being a prominent fragment in the spectrum. Analysis of these fragments helps to confirm the structure of the substituents and their attachment points.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Phenoxazine/Phenothiazine Derivatives This table presents examples of HRMS data used for molecular formula confirmation of related structures.

Compound Calculated m/z ([M+H]⁺) Found m/z ([M+H]⁺) Molecular Formula
N-(2-((trifluoromethyl)thio)phenyl)benzamide 297.04 297.13 C₁₄H₁₀F₃NOS
10-(1-methyl-1H-indol-3-yl)-10H-phenothiazine 329.1106 329.1101 C₂₁H₁₆N₂S
10-(1,2-dimethyl-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine 343.1263 343.1258 C₂₂H₁₈N₂S

Data sourced from multiple references. rsc.orgrsc.orgrsc.org

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions of Substituted 2-(trifluoromethyl)phenoxazines

The phenoxazine ring system is not perfectly planar but typically adopts a folded or butterfly conformation along the N···O axis. researchgate.net The degree of this folding, or the dihedral angle between the two outer benzene (B151609) rings, can be influenced by the nature and position of the substituents on the ring system and at the nitrogen atom. semanticscholar.org

Table 3: Crystallographic Data for Substituted 2-(trifluoromethyl)phenoxazine Derivatives

Compound Crystal System Space Group Unit Cell Parameters Key Interactions
10-(N-morpholinoacetyl)-2-trifluoromethylphenoxazine researchgate.net Monoclinic P2₁/n a = 12.710(4) Å, b = 8.5163(14) Å, c = 17.157(4) Å, β = 108.62(2)° Layered arrangement, π-π stacking
10-(3′-N-Pyrrolidinopropyl)-2-trifluoromethylphenoxazine hydrochloride tandfonline.comresearchgate.net Monoclinic C2/c a = 25.046(13) Å, b = 11.638(6) Å, c = 14.384(28) Å, β = 107.25(8)° Stacking along the b-axis
10-(N-chloroacetyl)-2-trifluoromethylphenoxazine tandfonline.comresearchgate.net Monoclinic P2₁/a a = 8.888(2) Å, b = 10.870(1) Å, c = 14.544(2) Å, β = 102.48(2)° Intra- and intermolecular hydrogen bonds

Computational Chemistry and Quantum Chemical Investigations of 2 Trifluoromethyl 10h Phenoxazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its most stable three-dimensional arrangement, or optimized geometry. These calculations are fundamental to understanding the intrinsic properties of a molecule.

For a molecule like 2-(trifluoromethyl)-10H-phenoxazine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. The output of such a calculation provides precise details on bond lengths, bond angles, and dihedral angles, defining the molecule's "butterfly" conformation, a characteristic feature of the phenoxazine (B87303) ring system.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Levels

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to be electronically excited.

Based on studies of analogous phenothiazine (B1677639) derivatives, the following table presents hypothetical, yet representative, FMO energy values for this compound.

Molecular OrbitalEnergy (eV)Description
HOMO -5.5 to -6.0Primarily located on the phenoxazine ring, indicating its electron-donating character.
LUMO -1.5 to -2.0Distributed across the aromatic system, with significant contribution from the trifluoromethyl-substituted ring, indicating its electron-accepting potential.
HOMO-LUMO Gap 3.5 to 4.5Suggests high kinetic stability and a significant energy requirement for electronic excitation.

Note: These values are illustrative and based on trends observed in similar molecules. Actual values would require specific DFT calculations for this compound.

Mapping of Electrostatic Potential and Charge Distribution within the Molecular Scaffold

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species, such as substrates or biological targets. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high electron density around the nitrogen and oxygen atoms of the central ring, making them potential sites for interaction with electrophiles. The hydrogen atom attached to the nitrogen would likely exhibit a positive potential. The trifluoromethyl group, with its highly electronegative fluorine atoms, would create a significant region of negative potential around itself, while simultaneously inducing a more positive potential on the adjacent carbon atom of the aromatic ring.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intramolecular Interactions within 2-(trifluoromethyl)phenoxazine Derivatives

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and other intramolecular interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can quantify the nature of these interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

In a study of 2-(trifluoromethyl)phenothiazine (B42385) derivatives, QTAIM analysis was instrumental in identifying and characterizing intramolecular hydrogen bonds. nih.gov A similar analysis for this compound would be crucial in understanding the subtle forces that dictate its conformation and stability. For instance, QTAIM could be used to investigate weak interactions between the fluorine atoms of the trifluoromethyl group and adjacent hydrogen atoms on the aromatic ring, which could influence the preferred rotational orientation of the -CF3 group.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the energy barriers between them.

For this compound, an MD simulation would be particularly insightful for understanding the "butterfly" motion of the phenoxazine ring. This motion involves the flexing of the two outer benzene (B151609) rings relative to the central oxazine (B8389632) ring. The simulation could also reveal the rotational freedom of the trifluoromethyl group and how its orientation is correlated with the ring's flexing. Such dynamic information is crucial for understanding how the molecule might interact with and adapt to a binding site in a larger system, such as an enzyme or a material matrix.

Prediction of Reactivity Profiles and Catalytic Cycle Elucidation

The computational data gathered from DFT, FMO analysis, and MEP mapping can be integrated to predict the reactivity of this compound. The relatively high HOMO energy suggests that it can act as an electron donor, a property that is central to the function of many phenoxazine-based photoredox catalysts. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, making the molecule a much stronger reducing agent.

The MEP map would identify the most likely sites for electrophilic and nucleophilic attack, guiding predictions of its behavior in chemical reactions. For instance, the electron-rich nature of the phenoxazine core suggests it could undergo electrophilic aromatic substitution, with the directing effects of the nitrogen, oxygen, and trifluoromethyl groups determining the position of substitution.

In the context of catalysis, computational chemistry can be used to elucidate the mechanism of a catalytic cycle. For a potential photoredox cycle involving this compound, DFT could be used to calculate the energies of the ground state, the excited state, the radical cation formed upon electron donation, and any intermediates involved in the reaction with a substrate. This would provide a detailed energy profile of the entire catalytic process, helping to rationalize its efficiency and guide the design of improved catalysts.

Photophysical and Electrochemical Properties of 2 Trifluoromethyl 10h Phenoxazine and Its Analogs

Absorption and Emission Spectroscopy of Trifluoromethylated Phenoxazines

The photophysical properties of phenoxazine (B87303) derivatives are central to their application in optoelectronic devices. nih.gov Phenoxazines generally exhibit strong luminescence and are known for their high fluorescence quantum yields, making them suitable as building blocks for fluorescent materials and efficient laser dyes. nih.govnih.gov The study of their absorption and emission spectra provides fundamental insights into the electronic transitions occurring within these molecules.

Typically, the absorption spectra of phenoxazine derivatives show intense bands below 350 nm, which are attributed to π-π* transitions within the conjugated aromatic system. nih.gov Another characteristic, broader, and less intense band often appears at longer wavelengths, which is associated with an intramolecular charge transfer (ICT) transition, especially in donor-acceptor type molecules where the phenoxazine unit acts as the electron donor. nih.govnih.gov For instance, in some phenoxazine-based donor-acceptor molecules, this ICT band is observed in the 330–440 nm range. nih.gov

The emission spectra are typically characterized by a single, featureless band, which is indicative of emission from a charge-transfer state. nih.gov The position of this emission is sensitive to the specific chemical structure and the solvent environment.

Table 1: Photophysical Properties of Selected Phenoxazine Derivatives

Compound Absorption λmax (nm) Emission λmax (nm) Solvent
PXZ-SFIP nih.gov ~420 576 Toluene (B28343)
PXZ-SFIC nih.gov ~425 574 Toluene
PXZ-SFIS nih.gov ~430 611 Toluene
Compound 2b nih.gov 382 436 Acetonitrile
Compound 4b nih.gov 400 460 Acetonitrile
Compound 1a researchgate.net --- 455 Toluene

| Compound 1b researchgate.net | --- | 511 | Toluene |

This table is interactive. Click on the headers to sort the data.

Detailed Analysis of Fluorescence and Phosphorescence Characteristics

Fluorescence and phosphorescence are two forms of photoluminescence that provide information about the excited states of a molecule. libretexts.org Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that typically results in a short-lived emission (<10⁻⁵ s). libretexts.org Phosphorescence, conversely, originates from a triplet excited state and involves a change in electron spin, making it a "forbidden" transition with a much longer lifetime, ranging from seconds to minutes. libretexts.org

In trifluoromethylated phenoxazines and their analogs, fluorescence is the dominant emission process at room temperature. The quantum yield of fluorescence, which measures the efficiency of this process, is highly dependent on the molecular structure and the presence of substituents. libretexts.org For example, the introduction of fluorine atoms into a phenoxazine system has been reported to decrease the fluorescence quantum yield and increase the rate of non-radiative decay. researchgate.net

Phosphorescence is typically observed at low temperatures (e.g., 77 K) where non-radiative decay pathways are suppressed. nih.govscispace.com The energy of the phosphorescence emission is used to determine the energy level of the lowest triplet state (T₁). This value is crucial for understanding the potential for other photophysical phenomena, such as Thermally Activated Delayed Fluorescence (TADF). nih.gov For several phenoxazine-based emitters, phosphorescence spectra have been measured in doped films at 77 K to estimate the T₁ energy levels. nih.govresearchgate.net

Investigation of Thermally Activated Delayed Fluorescence (TADF) Phenomena

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission in metal-free organic molecules. scispace.com This process is highly desirable for applications in organic light-emitting diodes (OLEDs), as it can theoretically enable 100% internal quantum efficiency. elsevierpure.com The key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). scispace.comelsevierpure.com

In many TADF molecules, the phenoxazine moiety serves as a potent electron donor, which is connected to an electron-accepting unit. bohrium.comrsc.org This donor-acceptor architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO), located on the phenoxazine, and the lowest unoccupied molecular orbital (LUMO), located on the acceptor. elsevierpure.com This separation minimizes the electron exchange energy, resulting in the required small ΔEST. nih.gov

When ΔEST is small enough to be overcome by thermal energy, triplet excitons can be converted back to singlet excitons through a process called reverse intersystem crossing (RISC). elsevierpure.com These newly formed singlet excitons can then decay radiatively, producing fluorescence on a longer timescale than prompt fluorescence, hence the term "delayed fluorescence". scispace.comnih.gov Several phenoxazine-based compounds have been designed to exhibit efficient TADF, showing ΔEST values as low as 0.13 eV. researchgate.netrsc.org

Table 2: TADF Properties of Selected Phenoxazine-Based Emitters

Compound S₁ Energy (eV) T₁ Energy (eV) ΔEST (eV) Delayed Fluorescence Lifetime (µs)
PXZ-SFIP nih.gov 2.61 2.59 0.02 ---
PXZ-SFIC nih.gov 2.54 2.52 0.02 ---
PXZ-SFIS nih.gov 2.51 2.48 0.03 ---
TPXZBN rsc.org --- --- 0.16 ---
DPXZCZBN rsc.org --- --- 0.13 ---
Compound 1a researchgate.net --- --- 0.203 5.78

| Compound 1b researchgate.net | --- | --- | 0.177 | 20.00 |

This table is interactive. Click on the headers to sort the data.

Cyclic Voltammetry for Redox Behavior and Electrochemical Potentials

Cyclic voltammetry (CV) is an essential electrochemical technique used to investigate the redox behavior of molecules. nih.gov It provides information about the energies of the HOMO and LUMO levels, which are critical for designing materials for electronic devices. nih.govresearchgate.net The biological functions of phenoxazines are also linked to their ability to undergo reversible redox conversions. ias.ac.in

In a typical CV experiment for a phenoxazine derivative, the compound undergoes reversible one-electron oxidation processes. ias.ac.in For instance, the neutral phenoxazine molecule can be oxidized to a radical cation, and then further to a dication. ias.ac.in These processes appear as distinct waves or peaks in the voltammogram. The potential at which these oxidations occur is a measure of the HOMO energy level; a lower oxidation potential corresponds to a higher HOMO energy. nih.gov Phenoxazine-based oligomers are known to have low ionization potentials, corresponding to high-lying HOMO levels around -4.7 eV. nih.gov

The LUMO energy level is often determined from the reduction potential or calculated by combining the HOMO energy (from CV) and the optical bandgap (from absorption spectroscopy). researchgate.net These electrochemical measurements are crucial for assessing the suitability of these compounds as charge-transporting or light-emitting materials in OLEDs. nih.gov

Table 3: Electrochemical Data for Selected Phenoxazine Derivatives

Compound Oxidation Potential(s) (V vs. Fc/Fc⁺) HOMO Energy (eV)
Compound 1a researchgate.net --- -5.32
Compound 1b researchgate.net --- -5.19
Compound 2a researchgate.net --- -5.69
Compound 2b researchgate.net --- -5.60

| BAPP ias.ac.in | 0.65 V, 0.956 V (vs. SCE) | --- |

This table is interactive. Click on the headers to sort the data. Note: Reference electrodes may vary between studies.

Influence of the Trifluoromethyl Group on Electronic Transitions and Redox Potentials

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing substituent that significantly influences the electronic properties of an aromatic system. nih.govnih.gov Its strong inductive electron-withdrawing effect can have profound impacts on both the photophysical and electrochemical characteristics of the phenoxazine core. nih.gov

Introducing a -CF₃ group is expected to lower the energy levels of both the HOMO and LUMO of the phenoxazine molecule. nih.govdtu.dk The stabilization of the HOMO level makes the molecule more difficult to oxidize, which would be observed as an increase in the oxidation potential in cyclic voltammetry experiments. dtu.dk This enhanced resistance to oxidation can contribute to greater electrochemical stability.

In terms of photophysical properties, the electron-withdrawing nature of the -CF₃ group can alter the energy of electronic transitions. It can affect the degree of intramolecular charge transfer (ICT) in donor-acceptor systems, potentially leading to shifts in the absorption and emission spectra. nih.gov Furthermore, the introduction of fluorine-containing groups can impact solid-state packing and intermolecular interactions, which is an important consideration for device fabrication. nih.gov The -CF₃ group has been shown to decrease molecule stacking, which can be beneficial in phosphorescent materials. nih.gov However, studies on other fluorinated systems have also shown that the introduction of fluorine atoms can sometimes lead to a decrease in fluorescence quantum yield. researchgate.net

Photostability and Degradation Mechanisms of 2-(trifluoromethyl)-10H-phenoxazine in Various Solvent Systems

Photostability is a critical parameter for materials used in applications like OLEDs, where long operational lifetimes are required. chemistryviews.org Phenoxazine itself is known to be susceptible to photodegradation, particularly when exposed to light in halogenated solvents such as chloroform (B151607). chemistryviews.orgresearchgate.net

Upon irradiation with UV light in a chloroform solution, phenoxazine undergoes rapid degradation, leading to a significant discoloration of the solution. chemistryviews.orgresearchgate.net Spectroscopic analysis reveals that the initial absorption bands of phenoxazine decrease over time, while new absorption bands corresponding to degradation products appear at different wavelengths. researchgate.net Studies have shown that this degradation process involves a radical mechanism and leads to the formation of defined phenoxazine oligomers, which incorporate a carbon atom likely sourced from the solvent molecule. chemistryviews.org

The choice of solvent is therefore critical. The degradation is much less pronounced in non-halogenated solvents. The stability is also influenced by substitution on the phenoxazine ring. For instance, the introduction of a trifluoromethyl group, known for its strong electron-withdrawing nature and ability to enhance molecular stability, could potentially improve the photostability of the phenoxazine core by making it less susceptible to photooxidation. nih.gov However, detailed studies on the photostability of this compound specifically are needed to confirm this effect and elucidate the precise degradation pathways in various solvent systems. chemistryviews.org

Applications of 2 Trifluoromethyl 10h Phenoxazine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The phenoxazine (B87303) core is a powerful electron-donating unit that has been successfully integrated into materials for organic light-emitting diodes (OLEDs). Phenoxazine-based molecules have been used to create novel red thermally activated delayed fluorescence (TADF) emitters. nih.gov In the TADF mechanism, triplet excitons can be converted to singlet excitons through reverse intersystem crossing, which enhances the internal quantum efficiency of the OLED. The strong donor nature of phenoxazine facilitates the necessary charge-transfer character in these TADF molecules. nih.gov

While direct application of 2-(trifluoromethyl)-10H-phenoxazine in published OLED research is not prominent, its structural features suggest potential utility. The introduction of the electron-withdrawing trifluoromethyl group would lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the phenoxazine donor. This tuning of frontier orbitals is a critical strategy in designing OLED materials to optimize charge injection and transport from adjacent layers in the device stack. Furthermore, the high bond energy of the C-F bond in the -CF3 group can enhance the thermal and electrochemical stability of the material, a crucial factor for extending the operational lifetime of OLED devices. Materials incorporating phenoxazine have been explored as sensitizers in high-efficiency hyperfluorescence OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs) and Flexible Electronics

Organic field-effect transistors (OFETs) are fundamental components of flexible electronics, requiring organic semiconductors with high charge-carrier mobility and operational stability. The development of new organic semiconductors is essential for achieving high performance comparable to traditional silicon-based transistors. researchgate.net Organic semiconductors can be broadly classified as p-type (hole-transporting) or n-type (electron-transporting).

The electron-rich nature of the phenoxazine ring system makes it a promising candidate for a p-type semiconductor. However, the performance of an OFET is highly dependent on the molecular packing in the solid state, which governs the efficiency of charge hopping between adjacent molecules. The non-planar butterfly structure of phenoxazine can hinder the close π-π stacking that is often beneficial for high mobility.

The incorporation of a 2-(trifluoromethyl) group would significantly modify its properties for potential OFET applications. The strong electronegativity of the fluorine atoms would lower the molecule's HOMO level, which could improve its stability against oxidation in ambient conditions—a common failure mechanism for p-type organic semiconductors. While no specific studies detailing the use of this compound in OFETs are available, the strategic combination of an electron-rich core with a stabilizing, electron-withdrawing group represents a valid design approach for novel OFET materials.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Performance Enhancement

In dye-sensitized solar cells (DSSCs), a sensitizer (B1316253) dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov The efficiency of a DSSC is highly dependent on the properties of this dye. Phenoxazine has been widely used as a strong electron-donating core in metal-free organic dyes, often in a Donor-π-Acceptor (D-π-A) architecture. nih.govepfl.ch In this design, the phenoxazine donor is connected to an acceptor/anchoring group (like cyanoacrylic acid) via a π-conjugated spacer.

Table 1: Performance of Select Phenoxazine-Based Dyes in DSSCs This table provides context by showing the performance of various modified phenoxazine dyes, as reported in the literature.

Dye ID Structural Modification Efficiency (PCE) Reference
IB3 Contains two 2,4-dibutoxyphenyl units 7.0% epfl.ch
IB4 Different structural conformation 3.2% epfl.ch
P2 Donor subunit with 2-hexylthiophene Not specified, but noted as best candidate among those studied nih.gov

Photoredox Catalysis in Organic Synthesis

Organic photoredox catalysis utilizes light-absorbing molecules (photocatalysts) to mediate electron-transfer processes, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.org N-Aryl phenoxazines have emerged as a powerful class of metal-free organic photocatalysts due to their strong reducing ability in the photoexcited state. nih.gov Upon absorbing light, the phenoxazine catalyst reaches an excited state that can readily donate an electron to a substrate, initiating a radical-based reaction mechanism.

Trifluoromethylation is a critical reaction in medicinal chemistry, as the inclusion of a -CF3 group can dramatically alter a drug candidate's metabolic stability and bioavailability. Photoredox catalysis provides a mild and efficient pathway for generating the trifluoromethyl radical (•CF3) from stable sources like Umemoto's or Langlois' reagents. beilstein-journals.orgnih.gov The general mechanism involves the reduction of the CF3 source by the photoexcited catalyst. beilstein-journals.org

While this compound is often a target product of trifluoromethylation, its structure is also well-suited for it to act as a photocatalyst. The trifluoromethyl group would modulate the redox potential of the phenoxazine catalyst. This tuning is crucial because the catalyst's excited-state reduction potential must be sufficient to reduce the trifluoromethylating agent, and its ground-state oxidation potential determines its ability to complete the catalytic cycle. Therefore, this compound could potentially be used as a tailored photocatalyst for specific trifluoromethylation reactions where fine-tuning of redox properties is required.

Atom Transfer Radical Polymerization (ATRP) is a premier method for synthesizing polymers with controlled molecular weights, architectures, and low dispersity. nih.gov Organocatalyzed ATRP (O-ATRP) replaces traditional metal catalysts with organic photoredox catalysts, avoiding concerns of metal contamination in the final polymer product. nih.gov N-Aryl phenoxazines have proven to be exceptionally effective catalysts for O-ATRP. nih.govnewiridium.com

The catalytic cycle for O-ATRP mediated by a phenoxazine photocatalyst (PC) proceeds as follows:

Activation: The phenoxazine PC absorbs light (e.g., from white LEDs) and transitions to a strongly reducing excited state (PC*). nih.gov

This excited PC* reduces an alkyl halide initiator (R-X), generating a carbon-centered radical (R•) and the oxidized radical cation of the catalyst (PC•+). nih.gov

Propagation: The radical R• propagates by adding to monomer units.

Deactivation: The catalyst radical cation, PC•+, deactivates the propagating polymer chain (Pn•) by accepting an electron, thereby regenerating the ground-state PC and forming a dormant polymer chain (Pn-X). This reversible deactivation is key to maintaining control over the polymerization. nih.gov

The electronic properties of the phenoxazine catalyst are paramount. The presence of a 2-(trifluoromethyl) group would stabilize the radical cation (PC•+) through its electron-withdrawing effect, which could influence the rate and equilibrium of the deactivation step. Research has shown that maintaining a planar conformation and managing the stability of the radical cation are critical for catalyst performance. nih.govnih.gov Core-modified N-aryl phenoxazines have successfully catalyzed the O-ATRP of methyl methacrylate, yielding polymers with dispersity (Đ) values as low as 1.13–1.31 and high initiator efficiencies. nih.gov

Table 2: Performance of N-Aryl Phenoxazine Catalysts in O-ATRP of Methyl Methacrylate This table illustrates the effectiveness of the phenoxazine scaffold as an O-ATRP catalyst.

Catalyst System Polymer Dispersity (Đ) Initiator Efficiency (I*) Reference
Core substituted N-aryl phenoxazine 1.13 – 1.31 Quantitative nih.gov
Core modified N-aryl phenoxazines (under air) ~1.2 – 1.3 84 – 99% newiridium.com
Phenoxazine catalyst with radical cation reagents 1.44 (down from 1.90) 102% (up from 78%) nih.gov

Development of Electrochromic Materials

Electrochromic materials can change their optical properties (i.e., color) in response to an applied electrical potential. They are the active components in smart windows, displays, and rearview mirrors. The phenoxazine moiety has been identified as a promising chromophore for creating stable and efficient electrochromic materials. mdpi.com

When incorporated into a polymer backbone, the phenoxazine unit can undergo reversible oxidation. This change in oxidation state alters how the molecule absorbs visible light, resulting in a color change. Studies on carbazole-thiophene polymers have shown that introducing a phenoxazine group has a significant effect on the electrochemical properties of the resulting polymer films. mdpi.com The presence of the phenoxazine group can lead to materials that display multiple colors at different redox states. mdpi.com

The 2-(trifluoromethyl) group would play a key role in modulating these properties. As a strong electron-withdrawing group, it would make the phenoxazine core more difficult to oxidize, thereby increasing its oxidation potential. This allows for fine-tuning of the voltage required to induce a color change. Furthermore, the enhanced electrochemical stability imparted by the -CF3 group could improve the long-term cycling stability of the electrochromic device, a critical parameter for commercial applications.

Applications in Laser Dyes and Optical Recording Materials

Phenoxazine derivatives have been recognized for their utility as chromophores in various optical applications. scielo.br The core structure's planarity and extensive π-conjugation often lead to strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, a fundamental requirement for many optical materials. scielo.brnih.gov The introduction of a trifluoromethyl (-CF3) group can significantly modify the photophysical and electronic properties of organic molecules, often enhancing their stability, and influencing their absorption and emission characteristics. beilstein-journals.orgnih.gov

Detailed Research Findings

While direct experimental studies on the application of this compound as a laser dye or in optical recording materials are not extensively documented in the reviewed literature, its potential can be inferred from the characteristics of related compounds. Phenoxazine-based dyes are known to be efficient laser dyes. researchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, can enhance the photostability and influence the charge distribution within the molecule, which are critical parameters for laser dye performance and for materials used in optical data storage. beilstein-journals.org

Research on other trifluoromethylated organic compounds has shown that this substituent can lead to improved material properties such as increased electron transport and reduced molecular stacking, which are beneficial for applications in organic electronics and optoelectronics. nih.gov In the context of optical data storage, materials that can undergo reversible changes in their optical properties upon light irradiation are of great interest. cas.cncam.ac.uksemanticscholar.org The phenoxazine scaffold itself is a component of molecules investigated for such purposes. researchgate.net

A study by a team of researchers detailed the synthesis of this compound. nih.gov The characterization of the compound provided precise data on its molecular structure, which is foundational for understanding its potential material applications. nih.gov The reported spectral data confirms the successful synthesis and provides a basis for predicting its photophysical behavior. nih.gov

Property Data Source
Molecular Formula C₁₃H₈F₃NO nih.gov
Appearance Yellow solid nih.gov
¹H NMR (600 MHz, DMSO-d₆) δ (ppm) 8.50 (s, 1H), 6.89 (m, 1H), 6.76 (m, 2H), 6.63 (m, 3H), 6.46 (dd, J = 7.7, 1.4 Hz, 1H) nih.gov
¹³C{¹H} NMR (151 MHz, DMSO-d₆) δ (ppm) 145.8, 142.2, 133.4, 131.2, 124.6, 124.5 (q, ²JCF = 31.9 Hz), 124.0 (q, ¹JCF = 271.4 Hz), 121.3, 117.5 (q, ³JCF = 4.2 Hz), 115.4, 115.3, 113.6, 109.3 (q, ³JCF = 3.7 Hz) nih.gov
¹⁹F NMR (565 MHz, DMSO-d₆) δ (ppm) -61.22 (s, CF₃) nih.gov
HRMS (ESI, m/z) Calculated for C₁₃H₉ONF₃ [(M + H)⁺]: 252.0631. Found: 252.0631 nih.gov

The potential of phenoxazine derivatives in optical data storage is also linked to their ability to form stable radical cations and to participate in charge-transfer interactions, which are mechanisms that can be exploited for writing and reading data. researchgate.net The electron-withdrawing nature of the trifluoromethyl group in this compound would likely influence these electronic properties, potentially leading to materials with desirable characteristics for high-density data storage applications. beilstein-journals.org

Further research into the specific photophysical properties of this compound, such as its fluorescence quantum yield, excited-state lifetime, and two-photon absorption cross-section, is necessary to fully evaluate its suitability for applications in laser technology and optical data storage.

Exploratory Biological Research Avenues for 2 Trifluoromethyl 10h Phenoxazine Derivatives

Mechanistic Insights into Biological Pathway Modulation by Phenoxazine (B87303) Derivatives

The biological effects of 2-(trifluoromethyl)-10H-phenoxazine and its derivatives are underpinned by their ability to interfere with fundamental cellular processes. Research in this area is focused on understanding the precise molecular interactions that lead to the observed biological outcomes, from direct engagement with genetic material to the inhibition of key signaling proteins.

Investigations into DNA Intercalation and Related Mechanisms

The planar aromatic structure of the phenoxazine core is a key feature that suggests a potential for DNA intercalation. This mechanism involves the insertion of the flat phenoxazine ring system between the base pairs of the DNA double helix. Such an interaction can lead to significant local structural changes in the DNA, including the unwinding and lengthening of the DNA strand. nih.gov These distortions can, in turn, interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity. nih.gov

While direct evidence for DNA intercalation by this compound itself is a subject of ongoing investigation, the broader class of phenoxazine derivatives has been studied for this activity. For instance, novel phenanthro-triazine-3-thiol derivatives, which share a polycyclic aromatic scaffold, have been designed as potential DNA intercalators. nih.gov Molecular docking studies of these compounds have shown that they can bind to DNA primarily through stacking interactions, a hallmark of intercalation. nih.gov This mode of action is known to be a mechanism for various anticancer agents, which poison the cleavable complex of DNA and topoisomerase II, preventing the re-ligation of the DNA strand and inducing apoptosis. nih.gov DNA-damaging agents that operate through such mechanisms often trigger a kinetically slow apoptotic process that is dependent on protein synthesis. nih.gov

Exploration of Interactions with Specific Protein Targets and Enzyme Inhibition Mechanisms (e.g., Akt pathway, FTase)

A significant focus of research into phenoxazine derivatives has been their ability to inhibit specific protein kinases, particularly those involved in cell survival and proliferation pathways. The Akt signaling pathway, a critical regulator of cell growth, survival, and metabolism, has emerged as a key target.

A series of N10-substituted phenoxazines, including those with a 2-trifluoromethyl substitution, have been identified as potent and specific inhibitors of Akt signaling. nih.gov These compounds were found to inhibit the insulin-like growth factor 1 (IGF-I)-stimulated phosphorylation of Akt at Ser-473 in various cell lines. nih.gov Notably, substitutions at the 2-position with either a chloro or trifluoromethyl group did not significantly alter the inhibitory activity, suggesting that the core phenoxazine structure is crucial for this effect. nih.gov The inhibition of Akt phosphorylation was shown to correlate with the inhibition of its kinase activity in vitro. nih.gov Furthermore, these Akt-inhibiting phenoxazines were found to block the IGF-I-stimulated nuclear translocation of Akt. nih.gov Modeling studies suggest that these inhibitory phenoxazines may bind to the ATP-binding site of Akt, although the exact nature of this inhibition (competitive vs. non-competitive) remains to be definitively established. nih.gov

Another area of interest is the inhibition of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins, including the Ras oncoprotein. While specific studies on this compound are limited in this context, the general strategy of targeting protein-protein interactions (PPIs) and enzyme active sites with small molecules is highly relevant. nih.govbohrium.comnih.gov The design of bivalent inhibitors that anchor to an enzyme's active site to disrupt its interaction with a substrate protein is a promising approach. nih.gov

Analysis of Apoptosis Induction Pathways and Other Cellular Responses

A primary consequence of the biological activity of many phenoxazine derivatives is the induction of apoptosis, or programmed cell death. The mechanisms through which this occurs can be multifaceted and dependent on the specific derivative and cell type.

Phenoxazine derivatives that inhibit the Akt pathway have been shown to induce significant levels of apoptosis, even in the presence of serum. nih.gov This is a notable finding, as it distinguishes their cellular response from that of other pathway inhibitors like rapamycin (B549165) analogs. nih.gov The induction of apoptosis by these compounds is consistent with their ability to inhibit a key pro-survival signaling pathway.

The process of apoptosis can be initiated through various pathways. Some agents induce apoptosis through a kinetically slow process that is dependent on DNA damage and subsequent protein synthesis. nih.gov In contrast, other agents can trigger a faster, protein synthesis-independent apoptosis that is correlated with membrane oxidation. nih.gov For some anticancer compounds, apoptosis can be mediated through a caspase-independent pathway involving endonuclease G or a caspase-9-dependent pathway downstream of the cytochrome-c-initiated caspase cascade. nih.gov Certain phenoxazine derivatives have been observed to induce apoptosis in various cancer cell lines through both caspase-dependent and independent mechanisms. researchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts for this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For this compound derivatives, SAR studies focus on how modifications to the phenoxazine core, particularly the trifluoromethyl group and substituents at the N10 position, influence their biological and pharmacokinetic properties.

Impact of the Trifluoromethyl Group on Bioactivity and Pharmacokinetic Analogues

The trifluoromethyl (CF3) group is a common and impactful substituent in medicinal chemistry due to its unique properties. It is more lipophilic and bulkier than a methyl group, and its strong electron-withdrawing nature can significantly alter the electronic characteristics of the aromatic ring to which it is attached. nih.gov These properties can influence a compound's metabolic stability, bioavailability, and binding affinity to its target. researchgate.net

The presence of a trifluoromethyl group can enhance the binding affinity between a ligand and its protein target, sometimes through multipolar interactions with carbonyl groups in the protein. nih.gov Statistical analysis has shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, a notable percentage of such substitutions can lead to a significant increase in biological activity. researchgate.net In the context of phenoxazine derivatives, the substitution at the 2-position with a CF3 group, as opposed to a chloro group, did not substantially alter the inhibitory activity against the Akt pathway, suggesting that for this specific target, other structural features may be more dominant in determining potency. nih.gov

The cytotoxic activity of phenoxazine derivatives has been correlated with several physicochemical parameters, including the octanol-water distribution coefficient (log P), electron affinity, and absolute electron negativity. nih.gov The cytotoxicity of these compounds appears to be maximal at a specific log P value, highlighting the importance of lipophilicity in their biological activity. nih.gov

Role of N10-Substituents and Side Chains on Biological Interaction and Efficacy

Modifications at the N10 position of the phenoxazine ring have a profound impact on the biological activity and efficacy of these derivatives. Studies on Akt inhibitors have revealed that the nature of the N10-substituent is a critical determinant of inhibitory potency. nih.gov

For instance, N10-substituents with propyl or butyl side chains were found to be active, whereas derivatives with acetyl or morpholino side chains lost their inhibitory activity against Akt phosphorylation. nih.gov The two most potent compounds in one study were 10-[4'-(N-diethylamino)butyl]-2-chlorophenoxazine and 10-[4'-[(β-hydroxyethyl)piperazino]butyl]-2-chlorophenoxazine, highlighting the importance of a basic amine-containing butyl side chain at the N10 position for potent Akt inhibition. nih.gov In contrast, "inactive" derivatives with different N10-substituents were significantly less potent inhibitors of cell growth. nih.gov

The hydrophobic interactions of N10-substituted 2-trifluoromethyl-phenoxazines have also been studied, particularly their binding to bovine serum albumin (BSA). researchgate.net The binding of these derivatives to BSA is influenced by their partition coefficients, with the alkyl side chain, especially a butyl chain, intensifying the interaction. researchgate.net This suggests that the lipophilicity and length of the N10-alkyl chain play a crucial role in protein binding, which can in turn affect the compound's pharmacokinetic profile and ability to reverse drug resistance in bacteria. researchgate.net The ability of these compounds to reverse drug resistance was found to be related to their lipophilicity and the extent of their binding to BSA. researchgate.net

Investigative Studies on Antimicrobial Mechanisms and Drug Resistance Modulation

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health, necessitating the development of novel therapeutic strategies. One such approach involves the use of non-antibiotic compounds, or "adjuvants," that can restore the efficacy of conventional antibiotics. Derivatives of this compound have been identified as potential modulators of antimicrobial resistance.

Research has shown that certain 2,10-disubstituted phenoxazines can significantly enhance the antibacterial activity of several antibiotics against resistant strains of Escherichia coli. jocpr.comjocpr.comresearchgate.net These derivatives have been observed to potentiate the effects of aminoglycoside antibiotics like streptomycin, kanamycin, gentamicin, and amikacin, as well as the aminocyclitol antibiotic spectinomycin, by up to 16-fold in vitro. jocpr.comjocpr.com However, this potentiating effect was not observed for penicillin-based antibiotics like benzylpenicillin and amoxicillin. jocpr.comjocpr.comresearchgate.net The underlying hypothesis is that these phenoxazine compounds could reverse multiple antibiotic resistance mechanisms in bacteria, rendering them susceptible to antibiotics once again. jocpr.comjocpr.comresearchgate.net The presence of a trifluoromethyl (CF3) group is often a key feature in compounds designed for enhanced biological activity. nih.govresearchgate.net

The primary mechanism by which phenoxazine derivatives appear to counteract multidrug resistance in bacteria is through the modulation of efflux pumps. researchgate.netnih.gov Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell, thereby reducing the intracellular concentration of the drug to sub-lethal levels. nih.gov

Studies on N10-substituted 2-(trifluoromethyl)phenoxazines have demonstrated their capacity to reverse resistance in E. coli strains. researchgate.net While the precise interactions are complex, the findings suggest that these compounds interfere with the function of these pumps. The synergistic effect observed when combining trifluoromethyl ketones with promethazine, a phenothiazine (B1677639) derivative, against E. coli further points to membrane transporters as a likely target. nih.gov This effect was particularly pronounced in a proton pump deficient mutant, suggesting that the antibacterial action is at least partially counteracted by the cell's proton pump system. nih.gov

The development of efflux pump inhibitors is a promising strategy to combat MDR. nih.gov By inhibiting these pumps, phenoxazine derivatives can increase the intracellular accumulation of antibiotics, allowing them to reach their target sites and exert their antibacterial effects. This mechanism is analogous to that seen in cancer chemotherapy, where efflux pumps like P-glycoprotein contribute to resistance, and inhibitors are sought to restore drug sensitivity. nih.govnih.gov

Studies on Interactions with Key Biomolecules, such as Hydrophobic Interactions with Serum Albumin

The interaction of drug molecules with transport proteins like serum albumin is a critical factor in their distribution and bioavailability. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural and functional similarity to human serum albumin. ias.ac.in The binding of this compound derivatives to BSA has been investigated to understand the nature of these interactions.

Research confirms that these derivatives bind to BSA primarily through hydrophobic interactions. researchgate.netias.ac.inniscpr.res.in The phenoxazine ring structure itself is a key contributor to this binding. ijpsonline.com The process involves the transfer of the phenoxazine molecule from the aqueous phase to a hydrophobic region on the albumin molecule. researchgate.netniscpr.res.in

Several parameters are used to characterize this binding, including the percentage of bound drug (β), the association constant (K), the apparent binding constant (k), and the change in free energy (ΔF°). researchgate.netniscpr.res.in Studies have shown that the hydrophobicity of the phenoxazine derivative, often correlated with its octanol-water partition coefficient (log10 P), directly influences the strength of its binding to BSA. ias.ac.in Specifically, substituents at the C-2 position of the phenoxazine nucleus, such as the trifluoromethyl group, increase the molecule's hydrophobic character and, consequently, its binding affinity for BSA. researchgate.netias.ac.in For instance, the hydrophobicity and BSA binding of 10-(3'-N-morpholinopropyl)-2-trifluoromethylphenoxazine (MPTP) was found to be greater than its 2-chloro and unsubstituted counterparts. ias.ac.in

Displacement experiments have further elucidated the binding mechanism. These studies reveal that the benzene (B151609) rings of the phenoxazine and the tertiary amines on the side chain are the moieties that bind to the hydrophobic sites on the albumin molecule. ias.ac.inniscpr.res.in

Binding Parameters of 2-Trifluoromethylphenoxazine Derivatives with Bovine Serum Albumin (BSA)
CompoundBinding ParameterFindingReference
N10-Substituted 2-TrifluoromethylphenoxazinesPrimary Interaction ForceHydrophobic interactions involving the phenoxazine benzene rings. researchgate.net
Binding CorrelationBinding to BSA is correlated with the compound's partition coefficient. researchgate.net
Binding SiteThe phenoxazine moiety binds to a hydrophobic region on the albumin molecule. niscpr.res.in
10-(3'-N-morpholinopropyl)-2-trifluoromethylphenoxazine (MPTP)Relative HydrophobicityExhibits greater hydrophobicity and BSA binding compared to derivatives with less hydrophobic C-2 substituents. ias.ac.in

Exploration of Photodynamic and Photoresponsive Biological Effects (by analogy with related phenothiazine scaffolds)

By analogy with the structurally similar phenothiazines, phenoxazine derivatives are being explored for their potential in photodynamic therapy (PDT). researchgate.netnews-medical.net PDT is a treatment modality that uses a photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that can selectively destroy target cells, such as cancer cells or microbes. nih.gov

Phenothiazines, like the well-known methylene (B1212753) blue, are recognized for their photosensitizing properties and have shown potential as agents for photodynamic therapy. researchgate.netnews-medical.net Their utility, however, can be limited by their tendency to aggregate in aqueous environments. news-medical.net The core structure of phenoxazines, with an oxygen atom replacing the sulfur of phenothiazines, also possesses attractive photophysical and redox properties. researchgate.net Like phenothiazines, phenoxazines can form stable cation radicals due to their low oxidation potentials. researchgate.net

The exploration of phenoxazine derivatives in this area is driven by their potential as photoredox catalysts and their applications in materials for organic light-emitting diodes (OLEDs), indicating their capacity to interact with light. nih.govnih.gov Theoretical calculations suggest that in the excited state, charge transfer occurs from the donor part of the molecule (the phenoxazine ring) to an acceptor part. rsc.org This photo-induced charge separation is a fundamental process in photosensitization. The goal is to design new phenoxazine derivatives with enhanced photochemical activity and stability in biological media, which could expand their application in PDT for cancer or as photoactive antimicrobial agents. news-medical.netnih.gov

Future Directions and Emerging Research Themes for 2 Trifluoromethyl 10h Phenoxazine

Development of Advanced Synthetic Methodologies for Novel, Diversified Analogues

While foundational synthetic routes to the phenoxazine (B87303) core exist, a primary future objective is the development of more advanced and efficient synthetic methodologies to create a diverse library of 2-(trifluoromethyl)-10H-phenoxazine analogues. nih.gov Current strategies often involve multi-step processes that can be time-consuming and may not be cost-effective for large-scale production. mdpi.com Future research should focus on creating novel, efficient, and environmentally friendly synthetic pathways.

Key areas for methodological advancement include:

One-Pot Reactions: Designing multi-component reactions (MCRs) where multiple bonds are formed in a single operation to streamline the synthesis of complex derivatives from simple precursors. scitechdaily.comnih.gov

Catalysis: Exploring novel catalytic systems, including transition-metal and organocatalysis, to enable regioselective functionalization at various positions on the phenoxazine ring system. This would allow for precise control over the electronic and steric properties of the final compounds.

Green Chemistry Approaches: Implementing principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste generation, to make the synthesis of these compounds more sustainable. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, allowing for the rapid production of analogue libraries for high-throughput screening.

By expanding the synthetic toolkit, researchers can systematically modify the core structure—for instance, by introducing different substituents on the nitrogen atom or other positions of the aromatic rings—to fine-tune its properties for specific applications. nih.gov

Multiscale Computational Modeling for Predictive Material and Biological Design

To accelerate the discovery process and reduce reliance on trial-and-error experimentation, multiscale computational modeling will be an indispensable tool. This approach bridges different scales of complexity, from the quantum mechanical behavior of electrons to the macroscopic properties of materials or the systemic effects in a biological organism. nih.govnih.gov

Future computational efforts should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum methods to predict the electronic structure, molecular orbital energies (HOMO/LUMO), and photophysical properties of novel analogues. mdpi.com This can help pre-screen candidates for applications in electronics.

Molecular Dynamics (MD) Simulations: Simulating the interactions of this compound derivatives with their environment, such as in a polymer matrix for an organic light-emitting diode (OLED) or at the active site of a target protein. mit.edu This can provide insights into material morphology or drug-receptor binding.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of analogues with their observed biological activity or material performance. mssanz.org.au These predictive models can then guide the design of new compounds with enhanced properties.

By integrating these computational techniques, researchers can build a comprehensive "in silico" framework to design and evaluate new this compound derivatives before committing to their synthesis. mssanz.org.aucmu.edu

Rational Design of Next-Generation Functional Materials with Tunable Properties

The specific electronic properties imparted by the trifluoromethyl group make this compound an excellent candidate for the rational design of advanced functional materials. mdpi.com The phenoxazine moiety itself is a well-known electron donor, and its combination with various acceptor units can lead to materials with tailored optoelectronic characteristics. rsc.org

Emerging research themes in this area include:

Organic Light-Emitting Diodes (OLEDs): Designing host and emitter materials for OLEDs. The trifluoromethyl group can be used to tune the energy levels and enhance the performance of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org Rational design can create bipolar host materials that facilitate efficient charge transport and recombination. nih.gov

Organic Photovoltaics (OPVs): Developing novel donor materials for bulk heterojunction solar cells. The electronic properties of the phenoxazine core can be systematically modified to optimize light absorption and charge separation efficiency.

Sensors and Probes: Creating fluorescent probes for the detection of specific ions, molecules, or changes in the microenvironment. The sensitivity and selectivity of such sensors can be engineered through targeted synthetic modifications. nih.gov

Metal-Organic Frameworks (MOFs): Using functionalized phenoxazine derivatives as organic linkers to construct MOFs with unique catalytic, gas storage, or separation properties. rsc.org

The table below illustrates potential design strategies for tuning material properties.

Target PropertyDesign StrategyPotential Application
High Triplet Energy Introduction of sterically bulky groups to minimize intermolecular interactions.Host materials for blue phosphorescent OLEDs.
Small Singlet-Triplet Energy Gap (ΔEST) Linking the phenoxazine donor to a suitable acceptor to promote charge transfer character. rsc.orgEmitters for TADF-based OLEDs.
Broad Absorption Spectrum Extending the π-conjugation of the phenoxazine core.Donor materials for organic solar cells.
High Charge Carrier Mobility Promoting ordered molecular packing through planarization of the structure.Organic field-effect transistors (OFETs).

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Phenoxazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimalarial properties. nih.gov The incorporation of a trifluoromethyl group can significantly enhance a compound's metabolic stability and membrane permeability, making this compound derivatives promising candidates for drug discovery. mdpi.com A critical future direction is to move beyond observing biological effects to understanding the precise molecular mechanisms of action.

Key research questions to be addressed include:

Target Identification: What specific proteins, enzymes, or nucleic acid structures do these compounds interact with to exert their biological effects? Techniques like proteomics and affinity chromatography can be employed to identify molecular targets.

Pathway Analysis: Which cellular signaling pathways are modulated by these compounds? For example, in cancer cells, do they induce apoptosis, inhibit cell cycle progression, or modulate multidrug resistance? mdpi.com

Structure-Activity Relationship (SAR) Studies: How do specific structural modifications to the this compound scaffold affect biological potency and selectivity? A detailed SAR analysis is crucial for lead optimization.

Antiviral and Plant Activation Mechanisms: Investigating how these compounds might inhibit viral replication or, in an agricultural context, activate plant immune responses and defense pathways, similar to other trifluoromethyl-containing heterocycles. nih.govfrontiersin.org

A deeper mechanistic understanding is essential for translating promising in vitro results into viable therapeutic or agrochemical applications.

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

Future applications of AI/ML in this field include:

Generative Models for De Novo Design: Using generative algorithms to propose novel analogue structures with desired properties (e.g., high quantum yield, strong binding affinity) that have not yet been synthesized. nih.gov

Predictive Modeling: Training ML models on existing experimental data to accurately predict the properties of virtual compounds, allowing for rapid screening of large chemical libraries and prioritizing the most promising candidates for synthesis. mit.edu

Retrosynthesis Prediction: Employing AI tools to plan efficient synthetic routes for target molecules, potentially identifying novel and more effective pathways than those conceived by traditional methods. biopharmatrend.com

Accelerating the DMTA Cycle: Integrating AI across the entire Design-Make-Test-Analyze (DMTA) cycle to create an automated feedback loop, where results from one cycle inform the AI-driven design of the next generation of compounds, drastically reducing development time and cost. discoveryontarget.combiopharmatrend.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.